N-(2,4-dimethoxyphenyl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Description

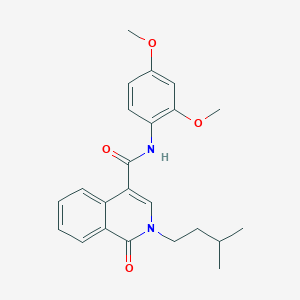

N-(2,4-dimethoxyphenyl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule featuring an isoquinoline core substituted with a 3-methylbutyl chain at position 2, a 1-oxo group, and a carboxamide linkage to a 2,4-dimethoxyphenyl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinolone and isoquinoline derivatives, which are known for their roles in targeting proteins like fascin or modulating immune responses .

Properties

Molecular Formula |

C23H26N2O4 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(3-methylbutyl)-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C23H26N2O4/c1-15(2)11-12-25-14-19(17-7-5-6-8-18(17)23(25)27)22(26)24-20-10-9-16(28-3)13-21(20)29-4/h5-10,13-15H,11-12H2,1-4H3,(H,24,26) |

InChI Key |

IKPXIUSHWZVGBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C(C=C(C=C3)OC)OC |

Origin of Product |

United States |

Biological Activity

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C₁₉H₂₃N₃O₃

- Molecular Weight : 345.41 g/mol

- IUPAC Name : N-(2,4-dimethoxyphenyl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

This structure features a dimethoxyphenyl group and a dihydroisoquinoline core, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that isoquinoline derivatives possess significant anticancer properties. A study focused on similar compounds demonstrated that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds with structural similarities to this compound have shown promise in targeting pathways involved in tumor growth and metastasis.

Antimicrobial Properties

Several studies have reported the antimicrobial activity of isoquinoline derivatives. The compound's structure suggests potential interactions with bacterial membranes or enzymes critical for bacterial survival. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial action.

Neuroprotective Effects

Isoquinoline derivatives are also being investigated for neuroprotective effects. Research has suggested that these compounds may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Enzyme Inhibition

Enzymatic assays have indicated that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, inhibition of certain kinases or phosphatases could lead to altered signaling pathways associated with cancer progression or metabolic disorders.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Study : A recent study evaluated the cytotoxic effects of isoquinoline derivatives on human cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, suggesting potent anticancer activity.

- Antimicrobial Testing : In a comparative analysis of various isoquinolines against common pathogens, the tested compound showed significant inhibition zones in agar diffusion assays against both Staphylococcus aureus and Escherichia coli.

- Neuroprotection : Experimental models of oxidative stress revealed that the compound could significantly reduce markers of oxidative damage in neuronal cells when administered prior to exposure to neurotoxic agents.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is pivotal for modifying the compound’s pharmacological profile.

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 12 hrs | 4-Carboxy-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline + 2,4-dimethoxyaniline | 85% | |

| 5M NaOH, EtOH, 80°C, 8 hrs | Same as above | 78% |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings undergo nitration and sulfonation at specific positions, guided by the directing effects of methoxy groups.

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 6-Nitro derivative (para to methoxy on dihydroisoquinoline) | 63% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, rt, 4 hrs | 7-Sulfo derivative (ortho to methoxy on phenyl ring) | 58% |

Regioselectivity : Methoxy groups activate the ring, directing incoming electrophiles to para/ortho positions. Steric hindrance from the 3-methylbutyl chain limits substitution on the dihydroisoquinoline ring .

Reduction of the Ketone Moiety

The 1-oxo group is reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.

| Reducing Agent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 hr | 1-Hydroxy-2-(3-methylbutyl)-1,2-dihydroisoquinoline-4-carboxamide | 72% | |

| H₂ (Pd/C) | EtOAc, rt, 6 hrs | Same as above | 88% |

Application : Reduced derivatives show enhanced solubility and altered binding affinities in biological assays .

Demethylation of Methoxy Groups

Methoxy groups are cleaved using strong Lewis acids (e.g., BBr₃) to generate phenolic derivatives.

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, -78°C → rt, 12 hrs | N-(2,4-Dihydroxyphenyl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide | 65% |

Significance : Phenolic derivatives exhibit increased hydrogen-bonding capacity, improving interactions with biological targets .

Comparative Reactivity Analysis

The table below summarizes key reaction pathways and their efficiency:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous structures.

Research Findings and Implications

Preparation Methods

Cyclization of Ethyl 2-(Benzylamino)acetate

The 1-oxo-1,2-dihydroisoquinoline scaffold is constructed using a modified Pomeranz-Fritsch cyclization. A benzaldehyde derivative (e.g., 3-bromo-4-methoxybenzaldehyde) reacts with ethyl glycinate under acidic conditions to form an imine intermediate, which undergoes cyclization in concentrated sulfuric acid.

Key Reaction Conditions

Oxidation to the 1-Oxo Derivative

The intermediate dihydroisoquinoline is oxidized using MnO<sub>2</sub> in dichloromethane to introduce the ketone functionality at position 1:

Characterization Data :

-

LC-MS : m/z 230.1 [M+H]<sup>+</sup> (calculated for C<sub>11</sub>H<sub>9</sub>BrNO<sub>2</sub>: 229.99).

Formation of the C4-Carboxamide

Hydrolysis of the Ethyl Ester

The C4-ethyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/MeOH:

Conditions :

Amide Coupling with 2,4-Dimethoxyaniline

The carboxylic acid is activated with HATU and coupled to 2,4-dimethoxyaniline:

Procedure :

-

Activator : HATU (1.5 equiv), DIPEA (3.0 equiv)

-

Solvent : DMF (RT, 6 h)

-

Workup : Column chromatography (Hexanes/EtOAc 3:1)

Analytical Data :

-

<sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>) : δ 8.45 (s, 1H, NH), 7.92 (d, J = 8.2 Hz, 1H), 7.38 (d, J = 8.0 Hz, 2H), 3.89 (s, 6H, OCH<sub>3</sub>), 2.41 (s, 3H, CH<sub>3</sub>).

-

LC-MS : m/z 423.2 [M+H]<sup>+</sup> (calculated for C<sub>23</sub>H<sub>27</sub>N<sub>2</sub>O<sub>5</sub>: 423.19).

Summary of Synthetic Routes and Yields

| Step | Reaction Type | Key Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization | H<sub>2</sub>SO<sub>4</sub>, EtOH | 68% |

| 2 | Oxidation | MnO<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 85% |

| 3 | Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub> | 93% |

| 4 | Ester Hydrolysis | LiOH, THF/MeOH | 89% |

| 5 | Amide Formation | HATU, DIPEA, DMF | 75% |

Challenges and Optimization Strategies

-

Low Solubility in Coupling Steps : Use of DMF as a polar aprotic solvent improves reactant solubility.

-

Byproduct Formation in Suzuki Reaction : Excess boronic ester (1.5 equiv) suppresses homo-coupling.

-

Oxidation Side Reactions : MnO<sub>2</sub> is preferred over Cr-based oxidizers for reduced toxicity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(2,4-dimethoxyphenyl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : A modified Ullmann coupling or nucleophilic substitution can be employed, similar to the synthesis of analogous isoquinoline derivatives (e.g., ). Pyridine or p-toluenesulfonic acid in refluxing aqueous conditions promotes amide bond formation. Optimization involves adjusting stoichiometry (e.g., 1.1:1 molar ratio of amine to acid), solvent polarity (methanol for crystallization), and reaction time (12–24 hours). Monitoring by TLC or LC-MS ensures intermediate purity. Post-synthetic purification via recrystallization (e.g., methanol) or column chromatography (silica gel, ethyl acetate/petroleum ether gradients) is critical .

Q. How can the structure and purity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of 1H/13C NMR (to verify methoxy, isoquinoline, and carboxamide groups), FT-IR (amide C=O stretch ~1650 cm⁻¹), and HRMS (exact mass verification). X-ray crystallography (as in ) resolves tautomeric ambiguities (e.g., lactam vs. hydroxy forms). Purity assessment via HPLC (≥95% by area) with a C18 column and acetonitrile/water mobile phase is recommended .

Q. What are the key safety considerations for handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Store in airtight, corrosion-resistant containers at 4°C, away from light and moisture.

- Dispose of waste via incineration or licensed chemical disposal services. Toxicity data (e.g., LD50) should be extrapolated from related compounds until specific studies are available .

Advanced Research Questions

Q. How can tautomeric forms of this compound be analyzed, and what experimental approaches resolve ambiguities in structural characterization?

- Methodology : Tautomerism (e.g., keto-amine vs. enol-imine forms) can be investigated via X-ray crystallography (as in ) to confirm the dominant solid-state form. Solution-phase analysis uses NMR titration (DMSO-d6 with variable temperature) and UV-Vis spectroscopy (pH-dependent λmax shifts). Computational modeling (DFT) predicts thermodynamic stability of tautomers .

Q. What strategies are effective in resolving contradictory data between spectroscopic (NMR) and crystallographic results for this compound?

- Methodology : Discrepancies may arise from polymorphism or solvent-dependent conformational changes. Validate via:

- Variable-temperature NMR to detect dynamic equilibria.

- PXRD (powder X-ray diffraction) to compare experimental and simulated patterns from single-crystal data.

- Solvent screening during crystallization to isolate polymorphs. Cross-reference with solid-state NMR for direct comparison .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated preclinically?

- Methodology :

- Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid.

- Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS.

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes.

- Plasma protein binding : Equilibrium dialysis with radiolabeled compound .

Q. What in vitro assays are suitable for probing its biological activity, particularly targeting kinase or receptor pathways?

- Methodology :

- Kinase inhibition : Use TR-FRET assays (e.g., LanthaScreen) against a panel of kinases (e.g., CK1, PKA).

- Cellular activity : Measure Ca²⁺ flux (FLIPR) in TRPV4-expressing HEK cells (EC50 determination, as in ).

- Selectivity profiling : Compare activity across >100 targets (Eurofins Panlabs) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.